2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol 2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1243973-58-1
VCID: VC6912768
InChI: InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3
SMILES: CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N
Molecular Formula: C9H11N5O2
Molecular Weight: 221.22

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol

CAS No.: 1243973-58-1

Cat. No.: VC6912768

Molecular Formula: C9H11N5O2

Molecular Weight: 221.22

* For research use only. Not for human or veterinary use.

2-amino-6-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol - 1243973-58-1

Specification

CAS No. 1243973-58-1
Molecular Formula C9H11N5O2
Molecular Weight 221.22
IUPAC Name 2-amino-6-methoxy-4-(2-methyltetrazol-5-yl)phenol
Standard InChI InChI=1S/C9H11N5O2/c1-14-12-9(11-13-14)5-3-6(10)8(15)7(4-5)16-2/h3-4,15H,10H2,1-2H3
Standard InChI Key RAGKFKIPBDGHME-UHFFFAOYSA-N
SMILES CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Formula

The compound’s structure comprises a phenol ring substituted at the 2-, 4-, and 6-positions with amino, 2-methyltetrazole, and methoxy groups, respectively (Figure 1). The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to its polarity and potential for hydrogen bonding.

Table 1: Key Chemical Properties

PropertyValue
CAS Number1243973-58-1
Molecular FormulaC9H11N5O2\text{C}_9\text{H}_{11}\text{N}_5\text{O}_2
Molecular Weight221.22 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Spectroscopic Characterization

While experimental spectral data (FTIR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) for this specific compound are unavailable, analogous tetrazole-phenol derivatives exhibit distinctive signals:

  • FTIR: N–H stretching (3,300–3,500 cm1^{-1}), aromatic C=C (1,450–1,600 cm1^{-1}), and tetrazole ring vibrations (1,000–1,200 cm1^{-1}) .

  • 1H^1\text{H}-NMR: Aromatic protons (δ 6.5–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and NH2_2 protons (δ ~5.5 ppm) .

Synthetic Pathways and Optimization

General Tetrazole Synthesis Strategies

The tetrazole moiety is typically synthesized via [3+2] cycloaddition between nitriles and sodium azide, often catalyzed by Lewis acids (e.g., ZnBr2_2) or transition metals (e.g., Cu(II)) under microwave (MW) irradiation . For example:

R–C≡N+NaN3ZnBr2,MWR–Tetrazole\text{R–C≡N} + \text{NaN}_3 \xrightarrow{\text{ZnBr}_2, \text{MW}} \text{R–Tetrazole}

Yields exceed 90% for aryl nitriles under optimized conditions .

Hypothetical Synthesis Route for 2-Amino-6-Methoxy-4-(2-Methyl-2H-Tetrazol-5-Yl)Phenol

  • Nitration and Reduction: Introduce the amino group via nitration of 4-methoxyphenol followed by reduction.

  • Tetrazole Ring Formation: React the intermediate nitrile with sodium azide and 2-methylamine under MW irradiation (80–130°C) using Pd/Co nanoparticles .

  • Purification: Column chromatography or recrystallization.

Table 2: Catalysts for Tetrazole Synthesis

CatalystConditionsYield Range
ZnBr2_2/AcOHH2 _2O, MW, 160°C63–99%
Pd/Co@CNT NPsDMF, MW, 80°C, 10 min90–99%
Cu(II)-Schiff baseNMP, MW, 230°C, 3–30 min45–93%

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric Replacement: The tetrazole ring serves as a carboxylic acid bioisostere, enhancing metabolic stability .

  • Solubility Modulation: Methoxy and amino groups improve aqueous solubility, critical for oral bioavailability.

Table 3: Comparative Bioactivity of Tetrazole Derivatives

CompoundActivity (IC50_{50})Target
AV212.3 µM (DPPH)Antioxidant
AV48.4 µM (Urease)Enzyme inhibition
Valsartan1.2 nM (AT1_1)Antihypertensive

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